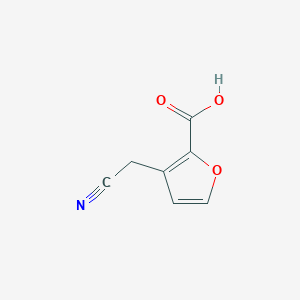
2-Isopropyl-3,3-dimethylisoxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3,3-dimethylisoxazolidin-5-one is an organic compound with the molecular formula C8H15NO2 It is a member of the isoxazolidinone family, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one typically involves the reaction of isopropylamine with 3,3-dimethylacrylic acid followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-3,3-dimethylisoxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isoxazolidinone ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3,3-dimethylisoxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: Another member of the isoxazolidinone family with similar chemical properties.
5,5-Dimethylisoxazolidin-3-one: A related compound with a different substitution pattern on the isoxazolidinone ring.
Uniqueness
2-Isopropyl-3,3-dimethylisoxazolidin-5-one is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3,3-dimethyl-2-propan-2-yl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-8(3,4)5-7(10)11-9/h6H,5H2,1-4H3 |
InChI-Schlüssel |
QFPGQHAVFKXFBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(CC(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)


![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)



![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)


![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)
